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Compound of Interest

Compound Name: 2-Bromo-1,4-di-tert-butylbenzene

Cat. No.: B8051650 Get Quote

2-Bromo-1,4-di-tert-butylbenzene is a valuable aromatic building block in organic synthesis.

Its structure is characterized by a benzene ring substituted with a bromine atom and two bulky

tert-butyl groups. This unique arrangement, particularly the steric hindrance imposed by the

tert-butyl groups flanking the bromine atom, imparts distinct reactivity and selectivity, making it

a crucial intermediate for accessing complex molecular architectures. This guide provides a

comprehensive overview of its properties, a field-tested synthesis protocol, detailed

spectroscopic characterization, and its applications in modern synthetic chemistry, tailored for

researchers and drug development professionals.

Physicochemical and Structural Properties
The fundamental properties of 2-Bromo-1,4-di-tert-butylbenzene are summarized below.

These characteristics are essential for its handling, storage, and application in various reaction

conditions.
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Property Value Reference

CAS Number 6683-74-5 [1][2][3][4]

Molecular Formula C₁₄H₂₁Br [1]

Molecular Weight 269.22 g/mol [1]

Appearance Solid [3]

Storage
Store at room temperature or

under refrigeration.
[2][3]

InChI Key
JFRPIGCUUJRXMT-

UHFFFAOYSA-N
[3]

Canonical SMILES

CC(C)

(C)C1=CC(=C(C=C1)Br)C(C)

(C)C

[1]

Synthesis: Electrophilic Aromatic Bromination
The most direct and common method for preparing 2-Bromo-1,4-di-tert-butylbenzene is the

electrophilic bromination of its precursor, 1,4-di-tert-butylbenzene. The tert-butyl groups are

activating and ortho-, para-directing. Due to the para position already being occupied,

substitution occurs at one of the ortho positions.

Causality of Experimental Design
The chosen protocol relies on the generation of an electrophilic bromine species, typically by

using a Lewis acid catalyst such as iron (Fe) powder or iron(III) bromide (FeBr₃). The catalyst

polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-

rich aromatic ring[5][6]. The reaction is performed in an inert solvent like carbon tetrachloride at

a controlled temperature to manage the exothermic nature of the reaction and prevent side-

product formation[7][8]. The subsequent workup is designed to quench the reaction, remove

the catalyst and unreacted bromine, and isolate the pure product.

Detailed Experimental Protocol
Materials:
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1,4-di-tert-butylbenzene

Bromine (Br₂)

Iron (Fe) powder (catalyst)

Carbon tetrachloride (CCl₄), anhydrous

10% Sodium thiosulfate (Na₂S₂O₃) solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethanol or hexane for recrystallization

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr

byproduct), dissolve 1,4-di-tert-butylbenzene (1 equivalent) in anhydrous carbon

tetrachloride. Add a catalytic amount of iron powder (approx. 0.05 equivalents).

Bromine Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (1

equivalent) dissolved in carbon tetrachloride from the dropping funnel over 1-2 hours with

vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room

temperature and stir for an additional 2-4 hours. The disappearance of the red-orange

bromine color indicates the reaction is nearing completion. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to

an ice-cold 10% sodium thiosulfate solution to destroy any unreacted bromine.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated sodium bicarbonate solution, water, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable

solvent such as ethanol or hexane to yield pure 2-Bromo-1,4-di-tert-butylbenzene.

Synthesis Workflow Diagram

Reactants & Setup Reaction Workup & Purification

1,4-di-tert-butylbenzene
Fe catalyst

CCl4 solvent
Flask at 0-5 °C Slow addition of

Br2 in CCl4
Step 1 Stir at RT

(2-4h)
Step 2 Quench with

Na2S2O3 (aq)
Step 3 Wash with

NaHCO3 & Brine
Dry (MgSO4)
& Concentrate Recrystallize Pure ProductFinal Step

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromo-1,4-di-tert-butylbenzene.

Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data, based on established principles and

analysis of analogous structures, provides a reliable fingerprint for 2-Bromo-1,4-di-tert-
butylbenzene.
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Technique Expected Observations

¹H NMR

δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the

bromine. δ ~7.2 ppm (dd, 1H): Aromatic proton

between Br and a t-Bu group. δ ~7.0 ppm (d,

1H): Aromatic proton ortho to a t-Bu group. δ

~1.3-1.5 ppm (s, 18H): Two singlets for the two

non-equivalent tert-butyl groups.

¹³C NMR

6 Aromatic Signals: Due to the lack of symmetry.

~150-120 ppm: Aromatic carbons. ~35 ppm:

Quaternary carbons of the tert-butyl groups. ~31

ppm: Methyl carbons of the tert-butyl groups.

Mass Spec (EI)

Molecular Ion (M⁺): Isotopic peaks at m/z 268

and 270 in a ~1:1 ratio, characteristic of a single

bromine atom[9]. Major Fragments: Loss of a

methyl radical ([M-15]⁺) at m/z 253/255 and loss

of a tert-butyl group ([M-57]⁺) at m/z

211/213[10]. The base peak is often the tert-

butyl cation at m/z 57.

IR Spectroscopy

~2960-2870 cm⁻¹: C-H stretching of tert-butyl

groups. ~3100-3000 cm⁻¹: Aromatic C-H

stretching. ~1600, 1480 cm⁻¹: Aromatic C=C

stretching. ~600-500 cm⁻¹: C-Br stretching

vibration[11].

Structure-Spectra Correlation Diagram
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Molecular Structure

Key Spectroscopic Signatures

¹H NMR
- 3 distinct aromatic signals
- 2 t-Butyl singlets (~18H)

¹³C NMR
- 6 aromatic C signals

- Aliphatic signals (~31, 35 ppm)

Mass Spec
- M+ / M+2 peaks at 268/270

- Key fragment at m/z 57

IR
- Strong C-H sp³ stretch

- C-Br stretch (~550 cm⁻¹)

Palladium-Catalyzed Cross-Coupling

Product Scaffolds

2-Bromo-1,4-di-tert-butylbenzene

Suzuki
+ R-B(OH)2

Sonogashira
+ R-C≡CH

Buchwald-Hartwig
+ R2NH

Substituted Biaryl Alkynylarene Hindered Aniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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